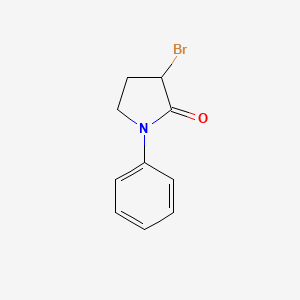

3-Bromo-1-phenylpyrrolidin-2-one

Description

Contextual Significance of Pyrrolidinone Scaffolds in Synthetic Chemistry

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry and natural product synthesis. Current time information in Grimes County, US. This five-membered lactam is a core structural motif in a wide array of pharmacologically active compounds. Current time information in Grimes County, US. The prevalence of the pyrrolidinone core is attributed to its ability to mimic peptide bonds, its favorable pharmacokinetic properties, and its capacity to engage in various biological interactions. Current time information in Grimes County, US.googleapis.com

The sp³-rich three-dimensional structure of the pyrrolidinone ring allows for a greater exploration of chemical space compared to its flat, aromatic counterparts, a desirable feature in drug design. googleapis.com This non-planar structure can be crucial for establishing specific interactions with biological targets such as enzymes and receptors. googleapis.com Consequently, pyrrolidinone derivatives have found applications in a broad spectrum of therapeutic areas, including as nootropics, anticonvulsants, and anti-inflammatory agents. The development of novel synthetic methodologies to access functionalized pyrrolidinones remains an active area of research, driven by the continuous demand for new drug candidates. Current time information in Grimes County, US.

3-Bromo-1-phenylpyrrolidin-2-one as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the reactivity of the carbon-bromine bond at the α-position to the carbonyl group. This bromine atom can be readily displaced by a variety of nucleophiles, serving as a linchpin for the introduction of new functional groups and the construction of more complex molecules.

One notable application of this compound is in the synthesis of substituted thiazolone amines. A patent describes a process where this compound is reacted with a thiazolone derivative to furnish a thiazolone amine. This transformation highlights the ability of the bromo-substituted pyrrolidinone to act as an electrophile in nucleophilic substitution reactions, paving the way for the creation of novel heterocyclic systems with potential biological activity.

The general reactivity of α-halo lactams suggests that this compound can participate in a range of other transformations. These include dehydrohalogenation to form the corresponding α,β-unsaturated lactam, which is a valuable Michael acceptor. Furthermore, the bromine atom can be involved in various carbon-carbon bond-forming reactions, such as alkylations and arylations, under suitable catalytic conditions. These potential reactions underscore the versatility of this compound as a building block for generating molecular diversity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 77868-83-8 |

| Molecular Formula | C₁₀H₁₀BrNO |

| Molecular Weight | 240.10 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1CN(C(=O)C1Br)C2=CC=CC=C2 |

| InChIKey | OXRJWDQGHVJQAU-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

Scope and Research Trajectories in this compound Chemistry

The research trajectory for this compound is intrinsically linked to the broader trends in the development of new synthetic methodologies and the search for novel bioactive molecules. Given the established importance of the pyrrolidinone scaffold, future research involving this bromo-substituted derivative is likely to expand in several key directions.

One promising avenue is its application in the synthesis of libraries of diverse small molecules for high-throughput screening. The reactivity of the bromine atom allows for the parallel introduction of a wide range of substituents, facilitating the rapid generation of compound collections for biological evaluation. This approach is particularly relevant in the early stages of drug discovery.

Furthermore, the development of novel catalytic methods for the functionalization of this compound is an area ripe for exploration. This includes stereoselective reactions that would allow for the synthesis of enantiomerically pure pyrrolidinone derivatives, which is often crucial for optimizing pharmacological activity. The use of this compound in cascade reactions, where multiple bonds are formed in a single operation, also represents a significant opportunity to enhance synthetic efficiency and access complex molecular architectures. As the demand for sophisticated and functionally dense molecules continues to grow, the role of versatile intermediates like this compound in enabling innovative synthetic strategies is set to become even more prominent.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-phenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-9-6-7-12(10(9)13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRJWDQGHVJQAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1Br)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392733 | |

| Record name | 3-bromo-1-phenylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77868-83-8 | |

| Record name | 3-bromo-1-phenylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (�±)-3-Bromo-1-phenyl-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 1 Phenylpyrrolidin 2 One and Its Functionalized Derivatives

Direct Bromination Strategies for Pyrrolidinone Cores

The direct bromination of the 1-phenylpyrrolidin-2-one scaffold represents the most straightforward approach to obtaining 3-Bromo-1-phenylpyrrolidin-2-one. This method typically involves the reaction of the parent pyrrolidinone with a brominating agent. Common reagents for this transformation include N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a suitable solvent and often a catalyst or initiator. The reaction proceeds via an enolate or enol intermediate, which then attacks the electrophilic bromine source. The conditions for these reactions, such as temperature and the choice of solvent, are critical to optimize the yield and minimize the formation of di-brominated or other side products.

Multistep Synthesis of this compound from Precursors

An alternative to direct bromination is the construction of the this compound molecule from acyclic precursors. This approach offers greater flexibility in introducing various substituents onto the pyrrolidinone ring. A common strategy involves the cyclization of a suitably functionalized open-chain precursor. For instance, a γ-amino acid derivative containing a bromine atom at the appropriate position can be cyclized under dehydrating conditions to form the desired lactam ring. Another approach could involve the Michael addition of an amine to an α,β-unsaturated ester bearing a bromine atom at the α-position, followed by intramolecular cyclization. These multistep sequences allow for the strategic placement of functional groups that might not be compatible with direct bromination conditions.

Enantioselective Synthesis of Chiral this compound

The presence of a stereocenter at the 3-position of this compound means that it can exist as a pair of enantiomers. Given that the biological activity of chiral molecules often resides in only one of the enantiomers, the development of methods to synthesize enantiomerically pure forms of this compound is of significant interest.

Chiral Resolution Techniques for Enantiomer Separation

One approach to obtaining enantiomerically pure this compound is through the separation of a racemic mixture.

Preparative chiral high-performance liquid chromatography (HPLC) is a powerful technique for the separation of enantiomers. marquette.edunih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. For example, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability in resolving racemic mixtures of various compounds, including lactams. nih.govmdpi.com The choice of the mobile phase and other chromatographic conditions are optimized to achieve baseline separation of the enantiomers, enabling the collection of each in high enantiomeric purity. marquette.edu While this method is highly effective, it can be resource-intensive for large-scale production.

Asymmetric Catalysis in Pyrrolidinone Derivatization

Asymmetric catalysis offers a more direct and efficient route to enantiomerically enriched pyrrolidinone derivatives. nih.govnih.govmdpi.com This approach involves the use of a chiral catalyst to control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other.

Copper-catalyzed enantioconvergent alkylation has emerged as a powerful tool for the asymmetric synthesis of complex molecules. nih.gov In the context of pyrrolidinone synthesis, this methodology could be applied to a racemic starting material, such as a 3-halo-pyrrolidinone, and an appropriate nucleophile. A chiral copper catalyst can facilitate the substitution of the halogen with the nucleophile in a stereoselective manner, effectively converting a racemic mixture into a single, enantiomerically enriched product. nih.gov This approach is particularly attractive as it allows for the creation of new carbon-carbon or carbon-heteroatom bonds at the stereocenter with high levels of enantiocontrol. Research in this area has demonstrated the versatility of copper catalysts in promoting various asymmetric transformations, highlighting their potential for the synthesis of chiral 3-functionalized-1-phenylpyrrolidin-2-ones. rsc.orgnih.gov

Stereoselective Formation of Pyrrolidinone Analogues

The stereoselective synthesis of pyrrolidinone analogues is crucial for creating compounds with specific three-dimensional arrangements, which often dictates their biological activity. Researchers have developed numerous strategies to control the stereochemistry at the pyrrolidinone core, often by forming the heterocyclic ring from acyclic precursors or by modifying an existing chiral ring. rsc.orgmdpi.com These methods include catalyst-controlled cycloadditions and the use of chiral auxiliaries to direct the formation of desired stereoisomers. mdpi.comwhiterose.ac.uk

A significant challenge in synthetic chemistry is the creation of sterically congested chiral amides with α-quaternary stereocenters. A novel approach to address this is the enantioconvergent amidative addition of isocyanates to racemic tertiary alkyl halides. acs.org This method, which avoids the need for pre-formed organometallic reagents, has been successfully applied to a substrate closely related to the target compound, demonstrating a pathway to complex chiral amides under mild conditions. acs.org

One notable example is a cobalt-catalyzed asymmetric reductive coupling of racemic 3-chloro-3-methyl-1-phenylpyrrolidin-2-one with various isocyanates. acs.org This reaction creates a tetrasubstituted carbon center with high enantioselectivity. The process begins with initial screening to find an effective chiral ligand, where privileged diphosphine ligands and others initially yield no or low enantioselectivity. acs.org However, further optimization leads to a robust protocol. The reaction demonstrates broad applicability with various aromatic substituents on the lactam nitrogen, including methoxyphenyl and trifluorophenyl groups, consistently producing the desired chiral amides in good yields and with excellent enantiomeric ratios. acs.org

| Substrate 1 (Alkyl Halide) | Substrate 2 (Isocyanate) | Product | Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| rac-3-chloro-3-methyl-1-phenylpyrrolidin-2-one | 4-methylphenyl isocyanate | Chiral α-quaternary amide | 15 (initial) | Racemic (initial) | acs.org |

| rac-3-chloro-3-methyl-1-phenylpyrrolidin-2-one | 4-methoxyphenyl isocyanate | N-(4-methoxyphenyl)-3-methyl-2-oxo-1-phenylpyrrolidine-3-carboxamide | Comparable to scale-up | 99:1 | acs.org |

| rac-3-chloro-3-methyl-1-phenylpyrrolidin-2-one | N-(2-thiophenyl) lactam | N-(thiophen-2-yl)-3-methyl-2-oxo-1-phenylpyrrolidine-3-carboxamide | N/A | 87:13 | acs.org |

| rac-3-chloro-3-methyl-N-benzylpyrrolidinone | Isocyanate | Chiral α-quaternary amide | N/A | 70.5:29.5 | acs.org |

Other powerful methods for stereoselective synthesis include [3+2] cycloaddition reactions. nih.govresearchgate.net For instance, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, often generated in situ, can produce densely substituted pyrrolidines with high diastereoselectivity. nih.gov The use of a silver carbonate catalyst promotes this transformation, yielding proline derivatives with up to four stereogenic centers. nih.gov The sulfinyl group acts as a potent chiral director, enabling the formation of a specific absolute configuration in the final pyrrolidine (B122466) product. nih.gov

Automated Synthesis Protocols Utilizing this compound

The integration of automation and flow chemistry has revolutionized the synthesis of pharmaceutical compounds, offering significant advantages over traditional batch methods. researchgate.netsyrris.com Automated flow chemistry platforms enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, increased product purity, and enhanced safety, particularly when handling hazardous reagents. researchgate.netnih.gov These systems are increasingly utilized in drug discovery for the rapid generation of compound libraries for biological screening. syrris.com

Flow chemistry methods are particularly beneficial for library generation due to their increased efficiency, reproducibility, and scalability. syrris.com Automated systems allow for the "telescoping" of multiple reaction steps, integrating synthesis with in-line analysis and purification, which reduces manual handling and accelerates the discovery timeline. researchgate.netsyrris.com This approach contrasts with automated batch processes, which can be limited by low yields and the need for extensive re-optimization during scale-up. syrris.com

While specific literature detailing automated synthesis protocols that explicitly utilize this compound as a starting material is not prominent, the general principles and technologies of automated flow chemistry are directly applicable. The compound serves as a versatile scaffold that can be functionalized through various reactions. An automated platform could be configured to perform sequential modifications on the pyrrolidinone core, enabling the high-throughput synthesis of a diverse library of analogues for screening purposes. syrris.comnih.gov The ability to rapidly synthesize hundreds of exploratory compounds and then scale up the production of a "hit" compound using the same system is a key advantage of this technology. syrris.com

| Feature | Automated Flow Chemistry | Traditional Batch Methods | Reference |

|---|---|---|---|

| Process Control | Precise control of temperature, pressure, mixing, and time. | Limited control, potential for thermal gradients and inconsistent mixing. | researchgate.net |

| Safety | Enhanced safety due to small reaction volumes and better heat dissipation; safe handling of hazardous reagents. | Higher risks associated with large volumes of reagents and potential for thermal runaway. | researchgate.netnih.gov |

| Reproducibility & Scalability | High reproducibility; direct route to scaling with no re-optimization. | Subject to batch-to-batch variability; scale-up often requires extensive re-optimization. | syrris.com |

| Efficiency | Enables telescoping of multiple steps, in-line analysis, and purification. | Time-consuming purification needed after each step. | syrris.com |

| Waste Generation | Reduced generation of chemical waste. | Higher volume of solvent and reagent waste. | researchgate.net |

Chemical Transformations and Reaction Mechanisms of 3 Bromo 1 Phenylpyrrolidin 2 One

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom in 3-Bromo-1-phenylpyrrolidin-2-one is susceptible to displacement by a range of nucleophiles. These reactions are fundamental to the derivatization of the pyrrolidinone core.

A notable transformation of this compound is its reaction with indoles in the presence of a copper catalyst. This reaction facilitates the formation of a new carbon-nitrogen bond, linking the pyrrolidinone ring to the indole (B1671886) nucleus.

The precise mechanism of the copper-catalyzed N-arylation of indoles with aryl halides has been a subject of investigation. One proposed pathway involves the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate. This is then followed by reductive elimination to yield the N-arylated product and regenerate the Cu(I) catalyst.

An alternative mechanism that has been considered is a direct S_N2-type displacement of the bromide by the indole nucleophile, facilitated by the copper catalyst. However, for many copper-catalyzed cross-coupling reactions, a mechanism involving oxidative addition is often favored. The exact pathway can be influenced by various factors, including the nature of the ligand on the copper catalyst, the solvent, and the specific substrates involved.

In mechanisms involving an oxidative addition step, the formation of an organocopper(III) intermediate is a key feature. For instance, in related copper-catalyzed reactions, it is proposed that a Cu(I) catalyst undergoes oxidative addition to the carbon-halogen bond to form a Cu(III) species. Subsequent reaction with the nucleophile and reductive elimination affords the coupled product. The involvement of such high-valent copper species is a topic of ongoing research in the field of copper catalysis.

Copper-Catalyzed Nucleophilic Substitutions by Indoles

Carbon-Carbon Bond Forming Reactions

Beyond nucleophilic substitution, this compound is a competent substrate for carbon-carbon bond-forming reactions, significantly expanding its synthetic utility.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound can participate as a coupling partner. These reactions typically involve the oxidative addition of the carbon-bromine bond to a palladium(0) complex. libretexts.org

The Negishi coupling reaction provides a powerful method for forming carbon-carbon bonds by reacting an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org this compound can serve as the organic halide component in this reaction.

The general catalytic cycle for the Negishi coupling involves three key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organic group from the organozinc reagent is transferred to the palladium(II) center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org

Organozinc reagents are known for their high functional group tolerance, making the Negishi coupling a versatile tool. units.it The reaction can be influenced by the choice of palladium catalyst and ligands, as well as the solvent system. bath.ac.uknih.gov For example, the use of specific phosphine (B1218219) ligands can enhance the efficiency of the coupling process. bath.ac.uk

Below is a table summarizing the Negishi coupling reaction with this compound.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Organozinc Reagent (R-ZnX) | Palladium Complex (e.g., Pd(PPh₃)₄) | 3-Alkyl/Aryl-1-phenylpyrrolidin-2-one |

Palladium-Catalyzed Cross-Coupling Reactions

Scope of Coupling Partners for Functionalization

The reactivity of the C-Br bond in this compound allows for nucleophilic substitution reactions with a range of nucleophiles. A significant class of coupling partners are thioureas, which react to form isothiuronium (B1672626) salts, key intermediates for further transformations. researchgate.net

Formation of Isothiuronium Salts from this compound

The reaction between this compound and various thioureas leads to the formation of S-(1-phenylpyrrolidin-2-on-3-yl)isothiuronium salts. This reaction proceeds via a nucleophilic substitution where the sulfur atom of the thiourea (B124793) displaces the bromide ion. researchgate.net A series of substituted S-(1-phenylpyrrolidin-2-on-3-yl)isothiuronium bromides have been synthesized and characterized. nih.gov These salts are crucial precursors for subsequent ring transformation reactions. researchgate.netresearchgate.net

The general reaction scheme is as follows:

Table 1: Examples of Synthesized Substituted S-(1-phenylpyrrolidin-2-on-3-yl)isothiuronium Bromides

| Substituent on Phenyl Ring | Substituent on Thiourea | Reference |

| 4-Methoxy | H | nih.gov |

| 4-Methoxy | N,N-dimethyl | nih.gov |

| 4-Nitro | H | nih.gov |

| 4-Cyano | H | nih.gov |

Ring Transformation Reactions of Pyrrolidinone-Derived Intermediates

The isothiuronium salts derived from this compound are not typically the final products but rather reactive intermediates that undergo fascinating ring transformations. These intramolecular rearrangements lead to the formation of new heterocyclic systems, most notably thiazolidine (B150603) derivatives.

Intramolecular Transformations of S-(1-Phenylpyrrolidin-2-on-3-yl)isothiuronium Salts

Under basic conditions, S-(1-phenylpyrrolidin-2-on-3-yl)isothiuronium salts undergo an intramolecular recyclization. researchgate.net This process involves the cleavage of the γ-lactam ring of the pyrrolidinone and the subsequent formation of a new thiazolidine ring. researchgate.net

Conversion to Thiazolidine Derivatives

The ring transformation of substituted S-(1-phenylpyrrolidin-2-on-3-yl)isothiuronium salts yields substituted 2-imino-5-[2-(phenylamino)ethyl]thiazolidin-4-ones. researchgate.netresearchgate.net This reaction has been utilized to prepare a series of these thiazolidinone derivatives. nih.govresearchgate.net For instance, S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]-N-methyl-isothiuronium bromide transforms into 2-methylimino-5-[2-(4-methoxyphenylamino)ethyl]thiazolidin-4-one. nih.gov

Table 2: Examples of Thiazolidinone Derivatives from Isothiuronium Salts

| Starting Isothiuronium Salt | Resulting Thiazolidinone Derivative | Reference |

| S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide | 2-imino-5-[2-(4-methoxyphenylamino)ethyl]thiazolidin-4-one | nih.gov |

| S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]-N,N-dimethylisothiuronium bromide | 2-dimethylimino-5-[2-(4-methoxyphenylamino)ethyl]thiazolidin-4-one | nih.gov |

Role of Acid-Base Catalysis in Rearrangement Processes

The ring transformation reaction is subject to both general acid and general base catalysis, as well as catalysis by hydroxide (B78521) ions. nih.govnih.gov

Base Catalysis: In the base-catalyzed pathway, the rate-limiting step can vary. For S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide, the Brønsted dependence is non-linear. nih.gov For its N,N-dimethyl derivative, the Brønsted dependence is linear. nih.gov In certain amine buffers, the general base catalysis can switch to a specific base catalysis mechanism. nih.govnih.gov

Acid Catalysis: Acid catalysis is observed in the transformation of the N,N-dimethyl derivative, proceeding through the same intermediate as the base-catalyzed reaction. nih.gov However, acid catalysis does not play a role in the transformation of the unsubstituted isothiuronium bromide. nih.gov The pKa value for S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]-N-methylisothiuronium bromide has been determined both from kinetic data and by potentiometric titration. nih.gov

Related Ring Transformations of Brominated Lactams

The presence of a bromine atom on the lactam ring, as seen in this compound, introduces a reactive site that can be exploited for various ring transformations. While specific ring transformations of this compound are not extensively documented in the provided search results, the reactivity of analogous brominated β-lactams can provide valuable insights into potential reaction pathways. For instance, the synthesis of β-lactams can be achieved through the radical cyclization of bromo-enamides. nih.gov This process involves a bromine atom transfer, which leads to the formation of the β-lactam ring. nih.gov

Furthermore, the nitrogen atom of the lactam can also be a site of reactivity. Studies on N-bromo-azetidinones have shown that they can undergo N-sulfenylation in the presence of a TEMPO radical catalyst and disulfides. cnr.itacs.org This reaction proceeds by creating a sulfenylated azetidinone, demonstrating a transformation at the lactam nitrogen that is facilitated by the bromo substituent. cnr.itacs.org The reactivity of the β-lactam ring is significantly influenced by the substituents at various positions. nih.gov The chemical reactivity of β-lactams has been a subject of extensive study, particularly in the context of their biological activity. researchgate.net The interaction of lactams with bromine and hydrogen bromide can also lead to the formation of complexes, which can influence their subsequent reactions. acs.org

Table 1: Examples of Reactions involving Brominated Lactams

| Starting Material | Reagents | Product Type | Key Transformation | Citation |

| Bromo-enamide | Radical initiator | β-Lactam | Radical cyclization and ring formation | nih.gov |

| N-bromo-azetidinone | Disulfide, TEMPO | N-sulfenylated azetidinone | N-Sulfenylation | cnr.itacs.org |

| Lactam | Bromine, Hydrogen Bromide | Lactam-bromine complex | Complex formation | acs.org |

Radical Reaction Pathways in Pyrrolidinone Synthesis (General Context)

Radical reactions represent a powerful and versatile strategy for the synthesis of pyrrolidinone scaffolds. These methods often proceed under mild conditions and exhibit high levels of functional group tolerance.

A notable approach involves the N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization. rsc.org This transition-metal-free method allows for the construction of highly functionalized 2-pyrrolidinones from aldehydes and α-bromo-N-cinnamylamides. rsc.org The proposed mechanism involves the formation of a Breslow intermediate from the aldehyde and NHC, which then acts as a reductant to initiate a radical cascade cyclization. rsc.org

Another significant radical-based method is the intramolecular addition of carbon radicals to carbonyl groups. mdpi.com For example, the radical cyclization of an aldehyde precursor, generated from the partial reduction of an ester, can yield pyrrolidin-3-ols. mdpi.com This transformation is typically initiated by tributyltin hydride and AIBN. mdpi.com

Visible light-induced photoredox catalysis has also emerged as a valuable tool for pyrrolidinone synthesis. By generating alkyl radicals that possess a pendant leaving group, it is possible to react them with imines to form substituted pyrrolidines. organic-chemistry.org This highlights the broad utility of radical intermediates in constructing the pyrrolidine (B122466) ring system. organic-chemistry.org

Table 2: Overview of Radical Approaches to Pyrrolidinone Synthesis

| Method | Key Features | Starting Materials | Typical Reagents | Product | Citation |

| NHC-Catalyzed Radical Tandem Cyclization | Transition-metal-free, broad substrate scope | Aldehydes, α-bromo-N-cinnamylamides | N-Heterocyclic Carbene (NHC), Base | Functionalized 2-pyrrolidinones | rsc.orgrsc.org |

| Intramolecular Radical Addition | Forms hydroxylated pyrrolidines | Aldehyde with a pendant radical precursor | Tributyltin hydride, AIBN | Pyrrolidin-3-ols | mdpi.com |

| Photoredox-Generated Radical Cyclization | Mild, redox-neutral conditions | Alkyl radical precursors with leaving groups, Imines | Visible light, Photocatalyst | Substituted pyrrolidines | organic-chemistry.org |

Stereochemical Aspects in 3 Bromo 1 Phenylpyrrolidin 2 One Chemistry

Analysis of Stereoisomers and Enantiomeric Purity

The analysis of stereoisomers and the determination of enantiomeric purity are fundamental in stereoselective synthesis. For compounds like 3-bromo-1-phenylpyrrolidin-2-one, chiral high-performance liquid chromatography (HPLC) is a primary method for separating and quantifying enantiomers. While direct HPLC methods for this specific compound are not extensively detailed in the literature, analogous compounds such as 3-ethyl-3-phenylpyrrolidin-2-one have been successfully resolved using this technique. nih.gov

The separation of the enantiomers of 3-ethyl-3-phenylpyrrolidin-2-one was achieved using a Chiralcel OJ stationary phase in polar-organic mode. nih.gov This suggests that a similar approach, possibly with optimization of the chiral stationary phase and mobile phase, could be effective for the enantioselective analysis of this compound. The determination of the absolute configuration of the separated enantiomers often requires a combination of techniques, including electronic circular dichroism (ECD) spectroscopy and X-ray crystallography with anomalous dispersion. nih.gov

Enantioconvergent Processes in Derivatization

Enantioconvergent synthesis aims to convert a racemic starting material into a single enantiomer of the product, thereby achieving a theoretical maximum yield of 100%. In the context of this compound, this can be achieved through a dynamic kinetic resolution. Research has shown that in certain copper-catalyzed N-alkylation reactions, the choice of the halide on the pyrrolidinone ring is crucial. While the bromide derivative undergoes a simple kinetic resolution, the corresponding iodide can participate in a dynamic kinetic resolution. acs.org This process involves the in-situ racemization of the starting electrophile, allowing the chiral catalyst to convert both enantiomers of the starting material into a single enantiomer of the product. acs.org

Kinetic Resolution in Catalytic Alkylations

Kinetic resolution is a widely used strategy for separating enantiomers based on their differential reaction rates with a chiral catalyst or reagent. In the case of racemic this compound, copper-catalyzed asymmetric N-alkylation with indole (B1671886) has been shown to proceed via a simple kinetic resolution. acs.org

In these reactions, a chiral copper complex demonstrates a significant preference for one enantiomer of the brominated lactam over the other. Specifically, the chiral copper complex reacts with the (S)-enantiomer of this compound more than ten times faster than with the (R)-enantiomer. acs.org This differential rate leads to the formation of an enantioenriched product and leaves behind the unreacted, enantioenriched starting material. The reaction proceeds with complete inversion of configuration at the carbon atom undergoing substitution. acs.org

Table 1: Kinetic Resolution in Copper-Catalyzed N-Alkylation of this compound

| Enantiomer of Electrophile | Relative Reaction Rate | Stereochemical Outcome |

|---|---|---|

| (S)-3-bromo-1-phenylpyrrolidin-2-one | >10 | Inversion of configuration |

This table illustrates the relative reactivity of the enantiomers of this compound in a copper-catalyzed N-alkylation, leading to a kinetic resolution.

Diastereoselective Synthesis of Pyrrolidinone Systems (General Context)

The diastereoselective synthesis of pyrrolidinone systems is a well-established field in organic chemistry, providing access to a wide array of structurally diverse and biologically relevant molecules. These methods often rely on the use of chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome of the reaction.

Several strategies have been developed for the diastereoselective construction of the pyrrolidinone ring. One-pot multicomponent reactions have proven to be highly efficient, allowing for the assembly of substituted pyrrolidinones with high diastereoselectivity from simple starting materials. acs.orgresearchgate.net For instance, the reaction of a phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can construct up to three stereogenic centers in a single step. researchgate.net

Furthermore, [3+2] cycloaddition reactions between azomethine ylides and various dipolarophiles are a powerful tool for the diastereoselective synthesis of densely substituted pyrrolidines. chemicalbook.com The stereoselectivity of these reactions can be influenced by the use of chiral N-tert-butanesulfinyl groups, which can direct the approach of the reacting species to favor the formation of a specific diastereomer. chemicalbook.com The synthesis of pyrrolidinone-containing dipeptide analogues has also been achieved with excellent diastereoselectivity through reductive amination procedures. elsevier.com

Influence of Stereochemistry on Reaction Outcomes and Selectivity

The stereochemistry at the C3 position of this compound exerts a profound influence on the outcome and selectivity of its reactions. As demonstrated in the copper-catalyzed N-alkylation, the chirality of the starting material dictates which enantiomer of the product is formed. acs.org

The reaction of an enantiopure copper complex with each individual enantiomer of this compound has confirmed that the substitution proceeds with complete inversion of stereochemistry. acs.org This stereospecificity is a hallmark of an SN2-type mechanism, where the nucleophile attacks the carbon center from the side opposite to the leaving group. The ability of the chiral catalyst to differentiate between the two enantiomers is the basis for the observed kinetic resolution and is a clear example of how the stereochemistry of the substrate controls the reaction's selectivity. acs.org

The time-course analysis of these reactions further highlights the importance of the leaving group's identity. With the bromide, a simple kinetic resolution is observed, indicating that the starting material does not racemize under the reaction conditions. In contrast, the corresponding iodide undergoes racemization, enabling a dynamic kinetic resolution and leading to an enantioconvergent transformation. acs.org This demonstrates that not only the static stereochemistry of the molecule but also its dynamic behavior under the reaction conditions are critical factors in determining the final product's stereochemical purity.

Spectroscopic and Structural Elucidation of 3 Bromo 1 Phenylpyrrolidin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 3-Bromo-1-phenylpyrrolidin-2-one. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl group and the pyrrolidinone ring. The aromatic protons on the phenyl group would typically appear as a complex multiplet in the downfield region (approximately 7.0-7.6 ppm). The protons on the pyrrolidinone ring would show characteristic shifts and coupling patterns. The proton at the C3 position, being adjacent to the bromine atom, would be significantly deshielded. The protons at C4 and C5 would also have distinct chemical shifts and would show coupling to each other and to the proton at C3.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon (C2), the carbon bearing the bromine atom (C3), and the other carbons of the pyrrolidinone ring (C4 and C5), as well as the carbons of the phenyl group. The carbonyl carbon (C=O) would resonate at a significantly downfield chemical shift, typically in the range of 170-175 ppm. The C3 carbon, directly attached to the electronegative bromine atom, would also be shifted downfield.

For comparison, the ¹H and ¹³C NMR spectral data for a related derivative, as reported in a supporting information document from the Royal Society of Chemistry, are provided in the table below. rsc.org

| Compound | ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (125 MHz, CDCl₃) δ (ppm) |

| A related pyrrolidinone derivative | 7.18 – 7.12 (m, 6H), 6.63 (t, J = 7.2 Hz, 1H), 6.49 (d, J = 8.1 Hz, 2H), 4.70 (dd, J = 8.1, 1.0 Hz, 1H), 3.73 – 3.66 (m, 1H), 3.39 (q, J = 9.0 Hz, 1H), 2.42 – 2.34 (m, 1H), 2.32 (s, 3H), 2.11 – 1.83 (m, 3H) | 147.3, 141.7, 136.2, 129.3, 129.1, 126.0, 115.8, 112.4, 62.8, 49.2, 36.3, 23.2, 21.2 |

This table presents data for a related compound to provide an example of the types of signals and shifts expected.

To unambiguously assign all proton and carbon signals and to determine the stereochemistry of this compound and its derivatives, two-dimensional (2D) NMR techniques are invaluable.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is crucial for determining the spatial proximity of protons. For this compound, NOESY can be used to establish the relative stereochemistry at the C3 position by observing correlations between the proton at C3 and other protons in the pyrrolidinone ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for confirming the connectivity of the molecular fragments.

While specific 2D NMR data for this compound is not available in the provided search results, the application of these techniques is a standard and essential part of the structural characterization of such novel compounds.

Mass Spectrometry Techniques for Compound Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For this compound (C₁₀H₁₀BrNO), the calculated monoisotopic mass is 238.9946 g/mol . nih.gov HRMS analysis would be expected to yield a molecular ion peak corresponding to this value with high precision, confirming the elemental composition. The isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for M and M+2 peaks) would also be observed.

While a specific experimental HRMS spectrum for the target compound was not found, HRMS data for a related compound shows the calculated and found values for the protonated molecule ([M+H]⁺), demonstrating the accuracy of this technique. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is instrumental for analyzing complex mixtures, confirming the molecular weight of the synthesized compound, and assessing its purity. In the context of this compound, an LC-MS method would involve separating the compound from any starting materials, byproducts, or impurities on an HPLC column, followed by detection with a mass spectrometer. The resulting mass spectrum would confirm the presence of the desired compound by its molecular ion peak.

Chromatographic Analysis for Purity and Stereoisomer Ratio Determination

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers, as the bromine atom at the C3 position creates a chiral center.

Purity is often determined using High-Performance Liquid Chromatography (HPLC) with a UV detector or by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable. The presence of a single major peak in the chromatogram indicates a high degree of purity. Commercial suppliers often report purity levels determined by these methods.

Since this compound is a chiral compound, it can exist as a pair of enantiomers. The separation and quantification of these enantiomers are critical, especially in pharmaceutical applications. This is typically achieved using chiral HPLC, which employs a chiral stationary phase (CSP). The choice of the CSP and the mobile phase is crucial for achieving baseline separation of the enantiomers. While specific methods for the chiral separation of this compound were not found in the search results, the development of such methods would be a standard procedure in its chemical development. nih.govresearchgate.net The ratio of the two enantiomers (enantiomeric ratio or enantiomeric excess) can be determined by integrating the peak areas in the resulting chromatogram.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of compounds in a mixture. For derivatives of 1-phenylpyrrolidin-2-one, reversed-phase HPLC is a commonly employed method. This technique utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, a general approach can be outlined based on the analysis of similar aromatic and heterocyclic compounds bldpharm.com. A typical analysis would involve a C18 column as the stationary phase, with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a buffer or modifier like formic acid to improve peak shape. Detection is commonly performed using a UV detector at a wavelength where the phenyl group exhibits strong absorbance, such as 254 nm.

| Parameter | Typical Conditions |

| Stationary Phase | C18 (Octadecylsilyl) silica (B1680970) gel |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | 254 nm |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

This table represents a generalized HPLC method for compounds structurally similar to this compound.

Chiral HPLC for Enantiomeric Excess (ee) Determination

When dealing with chiral molecules, which exist as non-superimposable mirror images (enantiomers), determining the enantiomeric excess (ee) is critical. Chiral HPLC is the gold standard for this purpose. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

In the analysis of related spiro[indoline-3,2'-pyrrolidin]-2-one derivatives, a chiral-phase HPLC method has been successfully employed to determine enantiomeric excess. rsc.org This methodology provides a relevant framework for the potential chiral separation of this compound. The use of a polysaccharide-based chiral column, such as an AD-H column (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), is common for this class of compounds.

| Parameter | Research Finding for a Related Compound rsc.org |

| Chiral Column | AD-H |

| Mobile Phase | n-hexane: i-PrOH = 60:40 |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Result | Successful separation of enantiomers with distinct retention times (t_R(major) = 12.1 min, t_R(minor) = 38.2 min) allowing for an ee determination of 86%. |

This table details the specific chiral HPLC conditions used for the enantiomeric excess determination of (2'R, 3'S, 4'S, 5'S)-1-benzyl-4'-nitro-3',5'-diphenylspiro[indoline-3,2'-pyrrolidin]-2-one, a complex pyrrolidinone derivative. rsc.org

X-ray Crystallography for Solid-State Structural Analysis (of related compounds)

X-ray crystallography is an indispensable tool for determining the precise atomic and molecular structure of a compound in its crystalline form. While the crystal structure for this compound itself is not described in the available research, studies on closely related bromo-substituted and phenylpyrrolidine derivatives offer significant insights into the likely solid-state conformation and intermolecular interactions. researchgate.net

Molecular Conformation and Intermolecular Interactions

In other related bromo-phenyl derivatives, intramolecular interactions such as C-H···Br hydrogen bonds have been observed, which can influence the planarity and orientation of different parts of the molecule by forming stable six-membered rings. nih.gov The crystal structures are further stabilized by various intermolecular forces, including C-H···π and π–π stacking interactions, with centroid–centroid distances reported to be as short as 3.2403 Å and 3.3798 Å. nih.gov

Hydrogen Bonding Networks

Hydrogen bonds are dominant forces in the crystal packing of many nitrogen-containing heterocyclic compounds. In the crystal structure of (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, a related compound, both intramolecular and intermolecular hydrogen bonds are present. iucr.org The intermolecular hydrogen bonding between the secondary amine (N-H) and the carbonyl group (C=O) is particularly significant, leading to the formation of centrosymmetric dimers. iucr.org This specific arrangement is described by the R²₂(12) graph-set motif, indicating a ring structure formed by two donors and two acceptors involving 12 atoms. iucr.org

Computational and Theoretical Chemistry Studies on 3 Bromo 1 Phenylpyrrolidin 2 One Reactivity

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

DFT is a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. For 3-Bromo-1-phenylpyrrolidin-2-one, DFT calculations would be instrumental in understanding its chemical behavior.

Elucidation of Transition States and Intermediates

A thorough search of chemical databases and scientific literature did not yield any studies that have elucidated the transition states and intermediates involved in reactions of this compound. Such studies would typically involve mapping the potential energy surface for reactions such as nucleophilic substitution at the C3 position, detailing the geometry and energy of the transient structures that connect reactants to products.

Energy Profiles of Chemical Transformations

Similarly, there is no available research presenting the energy profiles for chemical transformations of this compound. These profiles, which are derived from DFT calculations, would provide critical data on the activation energies and thermodynamics of its reactions, thereby predicting the feasibility and kinetics of different reaction pathways.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics simulations are employed to study the dynamic behavior of molecules, including conformational changes over time. For this compound, which possesses a flexible five-membered ring and a phenyl substituent, MD simulations would offer insights into the preferred conformations of the pyrrolidinone ring and the orientation of the phenyl group. However, no specific MD simulation studies for this compound have been published.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

QSRR models are statistical tools used to predict the reactivity of chemical compounds based on their structural features. The development of a QSRR model for a class of compounds requires a dataset of experimentally determined reactivity for multiple, structurally related molecules. At present, no QSRR studies that include this compound have been reported in the scientific literature. Such a study would be valuable for predicting the reactivity of a range of substituted 1-phenylpyrrolidin-2-ones.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic parameters such as NMR and IR spectra, which can aid in the identification and characterization of compounds. While basic computed properties for this compound are available in public databases like PubChem nih.gov, detailed theoretical predictions and analyses of its spectroscopic parameters (e.g., ¹H and ¹³C NMR chemical shifts, vibrational frequencies) have not been the subject of any specific scholarly publication.

Below is a table of basic computed properties for this compound, which are programmatically generated and available in public repositories.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀BrNO | PubChem |

| Molecular Weight | 240.1 g/mol | PubChem |

| XLogP3-AA | 2.2 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-1-phenylpyrrolidin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : A typical approach involves bromination of 1-phenylpyrrolidin-2-one using reagents like or (N-bromosuccinimide) in a halogenated solvent (e.g., CCl) under inert atmosphere. Reaction temperature (0–25°C) and stoichiometry are critical: excess brominating agent may lead to over-bromination, while low temperatures minimize side reactions . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yield optimization requires monitoring by TLC and adjusting reaction time (typically 4–12 hours).

Q. How can researchers confirm the structural identity of this compound experimentally?

- Methodological Answer : Use a combination of / NMR and high-resolution mass spectrometry (HRMS). Key NMR signals include the pyrrolidinone carbonyl () and bromine-induced deshielding of adjacent protons (). For unambiguous confirmation, single-crystal X-ray diffraction (SXD) is ideal. SHELX programs (e.g., SHELXL) are widely used for structure refinement, leveraging intensity data to resolve bond lengths and angles .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Store the compound in a tightly sealed container under dry, inert conditions (argon/vacuum) to prevent hydrolysis. Use PPE (gloves, goggles) and work in a fume hood due to potential bromine release. First-aid measures for exposure include rinsing skin/eyes with water for 15 minutes and consulting a physician. Note that ecotoxicological data are limited, necessitating careful waste disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies between calculated (DFT) and observed NMR/IR spectra often arise from conformational flexibility or solvent effects. Perform variable-temperature NMR to assess dynamic processes. For IR, compare experimental peaks with computational predictions (e.g., Gaussian software at B3LYP/6-31G* level). If crystallographic data conflict with solution-phase observations, consider polymorphic forms or solvate formation .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Methodological Answer : Bromine’s electronegativity can deactivate the pyrrolidinone ring toward electrophilic substitution. To enable cross-coupling (e.g., Suzuki-Miyaura), use Pd catalysts (Pd(PPh)) with bulky ligands to reduce β-hydride elimination. For nucleophilic substitutions (e.g., with amines), employ phase-transfer catalysts (e.g., TBAB) in biphasic systems (HO/toluene) to enhance reactivity . Monitor intermediates via LC-MS to identify competing pathways.

Q. How can computational modeling guide the design of this compound-based bioactive molecules?

- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases). Optimize substituents at the phenyl or pyrrolidinone positions using QSAR models. MD simulations (GROMACS) can assess stability in aqueous vs. lipid environments, informing pharmacokinetic properties. Validate predictions with in vitro assays (e.g., IC measurements) .

Q. What advanced techniques characterize the degradation pathways of this compound under oxidative conditions?

- Methodological Answer : Employ LC-HRMS to identify degradation products. Use -labeling or isotopic tracers to track oxygen incorporation during oxidation. For mechanistic insights, conduct EPR spectroscopy to detect radical intermediates. Surface-enhanced Raman spectroscopy (SERS) can probe adsorption/desorption dynamics on catalytic surfaces (e.g., TiO) .

Data Contradiction and Analysis

Q. How should researchers address discrepancies between theoretical and experimental dipole moments?

- Methodological Answer : Theoretical dipole moments (calculated at MP2/cc-pVTZ) may differ due to solvent polarity effects. Measure experimental dipole moments via dielectric constant analysis in non-polar solvents (e.g., cyclohexane). If discrepancies persist, re-examine the computational model’s basis set or consider intermolecular interactions in the solid state .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.